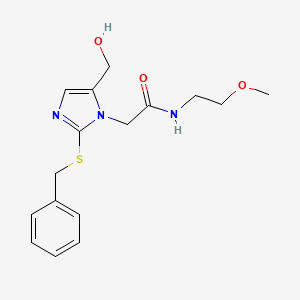

1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

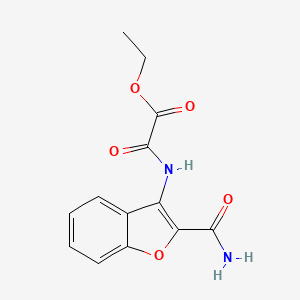

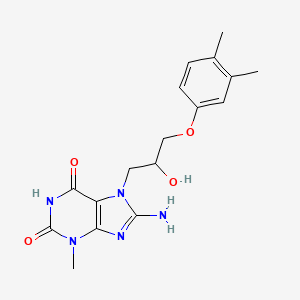

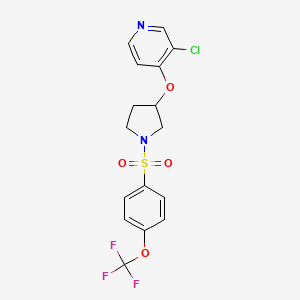

1-(3-Phenylpropyl)-1H-imidazole-4-carbaldehyde (PPCA) is a compound belonging to the family of imidazole-4-carbaldehydes. It is a colorless solid with a melting point of 65-67 °C and a boiling point of 205-207 °C. PPCA is an important intermediate in the synthesis of imidazole-4-carbaldehyde derivatives and is widely used in drug synthesis and development. In addition, PPCA has been used in a variety of scientific research applications due to its unique properties.

Applications De Recherche Scientifique

Synthesis and Antioxidant Activity

1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde derivatives, similar to 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These derivatives showed significant antioxidant potency, with some showing greater activity than standard antioxidants (Sudha, Subbaiah, & Mahalakshmi, 2021).

Structural Studies and Complexation Stability Constants

Research on imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde has been conducted. This includes the study of new chiral and achiral derivatives, their synthesis, structural studies, and the determination of complexation stability constants with metal ions (Pařík & Chlupatý, 2014).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives starting from 4-methyl-1H-imidazole-5-carbaldehyde have been explored. This includes the derivation of the N-1 atom of the imidazole ring with different alkyl groups and conversion into various compounds that could exhibit biological activities (Orhan, Kose, Alkan, & Öztürk, 2019).

Copper-Catalyzed Oxidative Coupling Reactions

A method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes has been developed. This method features high atom economy and mild conditions, making it functionally group-compatible (Li et al., 2015).

Novel Synthesis of 2-Amino-1H-imidazol-4-carbaldehyde Derivatives

A novel synthesis approach for 2-amino-1H-imidazol-4-carbaldehyde derivatives has been achieved. These derivatives have been used as building blocks in the efficient synthesis of 2-aminoimidazole alkaloids, demonstrating their utility in medicinal chemistry (Ando & Terashima, 2010).

Synthesis of pH-Sensitive Spin Probes

Research has been conducted on the synthesis of pH-sensitive spin probes starting from 4,4-dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides. This includes the preparation of novel nitroxides, which are stable and useful for various analytical applications (Kirilyuk et al., 2003).

Mécanisme D'action

Target of Action

It’s structurally related to 3-phenylpropylamine , which is known to interact with enzymes such as Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in various biological processes, including digestion and regulation of other proteins.

Mode of Action

Compounds with similar structures have been shown to interact with their targets by binding to the active sites of the enzymes, thereby influencing their activity . This interaction can lead to changes in the enzyme’s function, potentially altering various biological processes.

Biochemical Pathways

Related compounds such as 3-phenylpropionic acid have been shown to influence the intestinal epithelial barrier function via ahr signaling . This suggests that 1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde might also interact with similar biochemical pathways, affecting their downstream effects.

Propriétés

IUPAC Name |

1-(3-phenylpropyl)imidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-10-13-9-15(11-14-13)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGIRFFGQIDZBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C=C(N=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2356028.png)

![N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2356030.png)